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Compound of Interest

Compound Name: 2-Chloro-4-methylpentane

Cat. No.: B3392400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-
methylpentane in organic solvents. Due to the limited availability of specific quantitative
solubility data in publicly accessible literature, this guide focuses on the theoretical principles
governing its solubility, detailed experimental protocols for its determination, and relevant
physicochemical properties.

Core Concepts: Understanding Solubility

The solubility of 2-chloro-4-methylpentane, a halogenated alkane, in organic solvents is
primarily governed by the principle of "like dissolves like".[1][2] This principle states that
substances with similar intermolecular forces are more likely to be soluble in one another.
Haloalkanes, such as 2-chloro-4-methylpentane, are generally soluble in organic solvents
because the energy required to break the intermolecular attractions within the pure solute and
solvent is comparable to the energy released when new solute-solvent attractions are formed.

[2]

The primary intermolecular forces at play are London dispersion forces and dipole-dipole
interactions.[1] The alkyl chain of 2-chloro-4-methylpentane contributes to its nonpolar
character, leading to London dispersion forces. The electronegative chlorine atom creates a
dipole moment in the C-CI bond, resulting in dipole-dipole interactions. Organic solvents are
broadly classified based on their polarity, and the solubility of 2-chloro-4-methylpentane will
vary accordingly.
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Qualitative Solubility Predictions:

e Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): 2-chloro-4-methylpentane
is expected to be highly soluble in nonpolar solvents. The dominant intermolecular forces in
both the solute and the solvent are London dispersion forces, leading to favorable mixing.

» Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)):
Good solubility is anticipated in these solvents. Both 2-chloro-4-methylpentane and polar
aprotic solvents exhibit dipole-dipole interactions and dispersion forces, facilitating
dissolution.

o Polar Protic Solvents (e.g., ethanol, methanol, acetic acid): Moderate to good solubility is
expected. While these solvents are capable of hydrogen bonding, they also possess alkyl
groups that can interact with 2-chloro-4-methylpentane via dispersion forces. The polarity
of the C-Cl bond can also interact with the dipole of the solvent molecules.

Physicochemical Properties

Understanding the physicochemical properties of 2-chloro-4-methylpentane is crucial for
predicting its behavior in various solvents and for designing solubility experiments.

Property Value Source
Molecular Formula CeH13Cl [B1I4151[61[7]
Molecular Weight 120.62 g/mol [B14151[6][7]
Boiling Point 113-117.7 °C [4115]
Density 0.856 - 0.863 g/cm3 [41[5]

logP (Octanol-Water Partition

Coefficient) 26629 HI]

Vapor Pressure 20.6 mmHg at 25°C [5]
Refractive Index 1.4093 [5]

Experimental Protocol for Solubility Determination
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While specific quantitative data is scarce, a generalized experimental protocol for determining
the solubility of a liquid haloalkane like 2-chloro-4-methylpentane in an organic solvent can be
detailed based on dynamic methods coupled with gas chromatography.

Objective: To determine the saturation solubility of 2-chloro-4-methylpentane in a given
organic solvent at a specific temperature.

Materials:

e 2-chloro-4-methylpentane (high purity)

e Selected organic solvent (high purity)

o Thermostatically controlled reaction vessel or jacketed beaker
o Magnetic stirrer and stir bar

e Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass
spectrometer (MS)

e Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)
e Microsyringes for sample injection

» Volumetric flasks and pipettes for standard preparation

Procedure:

e Preparation of Standard Solutions:

o Prepare a series of standard solutions of 2-chloro-4-methylpentane in the chosen
organic solvent of known concentrations.

o These standards will be used to create a calibration curve for the GC analysis.
e Saturation:

o Place a known volume of the organic solvent into the thermostatically controlled vessel.
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[e]

Set the desired temperature and allow the solvent to equilibrate.

o

Begin stirring the solvent at a constant rate.

[¢]

Add an excess of 2-chloro-4-methylpentane to the solvent to create a saturated solution
with a visible excess of the solute.

[¢]

Allow the mixture to stir for a sufficient time to ensure equilibrium is reached (this could
range from several hours to a day).

e Sampling:

o Once equilibrium is reached, stop the stirring and allow the undissolved 2-chloro-4-
methylpentane to settle.

o Carefully extract a known volume of the supernatant (the saturated solution) using a
microsyringe, ensuring no undissolved solute is drawn.

e GC Analysis:
o Inject a known volume of the supernatant into the gas chromatograph.

o Run the sample through the GC under optimized conditions (injection temperature, column
temperature program, carrier gas flow rate).

o Record the peak area of the 2-chloro-4-methylpentane.
e Quantification:

o Inject the standard solutions into the GC to generate a calibration curve of peak area
versus concentration.

o Using the peak area of the saturated sample, determine the concentration of 2-chloro-4-
methylpentane from the calibration curve. This concentration represents the solubility at
the specified temperature.

» Data Reporting:
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o Report the solubility in appropriate units (e.g., 9/100 mL, mol/L) at the specified

temperature.

Reaction Mechanisms of 2-Chloro-4-Methylpentane

2-chloro-4-methylpentane is a secondary alkyl halide, which means it can undergo
nucleophilic substitution reactions through both SN1 and SN2 pathways. The preferred
pathway is influenced by the reaction conditions, including the nature of the nucleophile, the

solvent, and the temperature.

Factors Influencing Nucleophilic Substitution Pathways of 2-Chloro-4-Methylpentane

Reacti

Polar Protic
(e.g., H20, EtOH) \(e.g., Acetone, DMSO)

Pathway Characteristics

Carbocation Intermediate

;

Racemization

Reaction Conditions

Solvent Nucleophile

Weak
(e.g., H20, ROH)

Strong
(e.g., CN-, I-)

Polar Aprotic

Concerted Mechanism

Inversion of Stereochemistry
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Caption: Factors influencing the SN1 and SN2 reaction pathways of 2-chloro-4-
methylpentane.

This diagram illustrates the key factors that determine whether 2-chloro-4-methylpentane will
undergo a nucleophilic substitution reaction via an SN1 or SN2 mechanism. Polar protic
solvents and weak nucleophiles favor the SN1 pathway, which proceeds through a carbocation
intermediate and results in a racemic mixture of products. Conversely, polar aprotic solvents
and strong nucleophiles favor the SN2 pathway, which is a concerted mechanism leading to an
inversion of stereochemistry.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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